molecular formula C20H23NO B1614316 2-Methyl-2'-piperidinomethyl benzophenone CAS No. 898751-65-0

2-Methyl-2'-piperidinomethyl benzophenone

Cat. No.: B1614316
CAS No.: 898751-65-0
M. Wt: 293.4 g/mol
InChI Key: JIIAAIKHGBBOID-UHFFFAOYSA-N
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Description

“2-Methyl-2’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO . It is used in various chemical reactions and has a molecular weight of 293.4 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2’-piperidinomethyl benzophenone” consists of a benzophenone core with a methyl group and a piperidinomethyl group attached . The exact structure is not provided in the search results.

Scientific Research Applications

Pharmacological Applications

2-Methyl-2'-piperidinomethyl benzophenone derivatives have been explored for their pharmacological significance, particularly in the modulation of serotonin receptors. A study by Brea et al. (2002) synthesized a series of compounds targeting 5-HT(2A), 5-HT(2B), and 5-HT(2C) serotonin receptors, highlighting the role of piperidine fragments in conferring high affinity and selectivity towards these receptor subtypes, thus emphasizing their potential in dissecting the role of each 5-HT(2) subtype in pathophysiology (Brea et al., 2002).

Organic Chemistry and Synthesis

In the realm of organic synthesis, the catalytic activities of derivatives of this compound have been studied. Hwang, Prakash, and Olah (2000) demonstrated the utility of methyl benzoate, activated by trifluoromethanesulfonic acid, in the Friedel–Crafts acylation of aromatic compounds to yield benzophenone derivatives, showcasing a novel synthetic route to these compounds in good to excellent yields (Hwang et al., 2000).

Environmental and Photocatalytic Studies

The environmental impact and degradation mechanisms of benzophenone derivatives, including this compound, have been explored. Watanabe et al. (2015) investigated the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes, revealing insights into its estrogenic and anti-androgenic activities and the potential environmental and health implications of its metabolites (Watanabe et al., 2015).

Photodegradation and Environmental Toxicity

Research by Wang et al. (2019) on the photocatalytic degradation of Benzophenone-3 (BP-3), a closely related compound, using PbO/TiO2 and Sb2O3/TiO2 photocatalysts, underscores the environmental persistence and potential toxicity of benzophenone derivatives. This study optimizes parameters for the degradation of BP-3, emphasizing the need for effective removal strategies for such compounds from water sources to mitigate their environmental impact (Wang et al., 2019).

Human Exposure and Health Concerns

Investigations into the occurrence of benzophenone-type UV light filters in personal care products and their exposure to humans have been conducted. Liao and Kannan (2014) assessed the levels of BP-3 in various personal care products from China and the United States, providing an assessment of human exposure and highlighting concerns regarding the estrogenic potential of these compounds (Liao & Kannan, 2014).

Properties

IUPAC Name

(2-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-9-3-5-11-18(16)20(22)19-12-6-4-10-17(19)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAAIKHGBBOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643574
Record name (2-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-65-0
Record name Methanone, (2-methylphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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